

Physicochemical Properties of Chlorinated Organophosphate Esters: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chloracetophos*

Cat. No.: *B1668630*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of chlorinated organophosphate esters (OPEs). These compounds, widely used as flame retardants and plasticizers, are of increasing interest to the scientific community due to their environmental persistence and potential toxicological effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated toxicological pathways to support research and development activities.

Physicochemical Data of Common Chlorinated Organophosphate Esters

The following tables summarize key physicochemical properties of several widely studied chlorinated OPEs. These parameters are crucial for understanding their environmental fate, transport, and bioavailability.

Table 1: Identification of Selected Chlorinated Organophosphate Esters

Compound Name	Abbreviation	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Tris(2-chloroethyl) phosphate	TCEP	115-96-8	C6H12Cl3O4P	285.49
Tris(1-chloro-2-propyl) phosphate	TCIPP	13674-84-5	C9H18Cl3O4P	327.57
Tris(1,3-dichloro-2-propyl) phosphate	TDCIPP	13674-87-8	C9H15Cl6O4P	430.91
Tris(2,3-dichloropropyl) phosphate	TDCPP	78-43-3	C9H15Cl6O4P	430.91

Table 2: Physicochemical Properties of Selected Chlorinated Organophosphate Esters

Compound	Vapor Pressure (Pa) at 25°C	Water Solubility (mg/L) at 25°C	log Kow	log Koa	Henry's Law Constant (Pa·m³/mol)
TCEP	0.001 - 0.02	7000 - 7820[1]	1.44 - 1.76	7.42	0.0003 - 0.001
TCIPP	0.0005 - 0.004	1600	2.59 - 3.49	8.03 - 9.0	0.0001 - 0.0008
TDCIPP	0.000002 - 0.0005	5 - 50	3.58 - 4.63	9.0 - 10.5	0.00001 - 0.0003
TDCPP	0.000002 - 0.0005	5 - 50	3.58 - 4.63	9.0 - 10.5	0.00001 - 0.0003

Experimental Protocols for Determining Physicochemical Properties

The following are summaries of standard methodologies for determining key physicochemical properties, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Water Solubility (OECD Guideline 105)[2][3][4][5][6][7][8]

This guideline describes two primary methods for determining the water solubility of chemical substances: the Column Elution Method and the Flask Method.

a) Column Elution Method (for solubilities < 10 mg/L):

- Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.
- Apparatus: Temperature-controlled column, precision pump, analytical instrument for concentration measurement (e.g., HPLC, GC-MS).
- Procedure:
 1. Prepare the column by coating the support material with the test substance.
 2. Pump water through the column at a low flow rate.
 3. Collect fractions of the eluate at regular intervals.
 4. Analyze the concentration of the test substance in each fraction.
 5. Continue until the concentration reaches a stable plateau. The average of the plateau concentrations is taken as the water solubility.

b) Flask Method (for solubilities > 10 mg/L):

- Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined.
- Apparatus: Temperature-controlled shaker or stirrer, centrifuge, analytical instrument for concentration measurement.
- Procedure:
 1. Add an excess of the test substance to a flask containing purified water.
 2. Agitate the flask at a constant temperature for a period determined by a preliminary test to be sufficient to reach equilibrium (typically 24-48 hours).
 3. Allow the mixture to settle, or centrifuge to separate the undissolved substance.
 4. Carefully withdraw an aliquot of the clear aqueous phase.
 5. Analyze the concentration of the test substance in the aliquot.

Vapor Pressure (OECD Guideline 104)[3][6][9][10][11][12]

This guideline outlines several methods for determining the vapor pressure of a substance. The choice of method depends on the expected vapor pressure range. The static and dynamic methods are commonly used.

a) Static Method:

- Principle: The vapor pressure of a substance at a given temperature is measured directly in a closed system at equilibrium.
- Apparatus: A constant temperature bath, a sample cell connected to a pressure measuring device (manometer).
- Procedure:
 1. A small amount of the sample is placed in the sample cell.

2. The cell is evacuated to remove air and then sealed.
3. The cell is brought to the desired temperature in the constant temperature bath.
4. The pressure inside the cell is measured once equilibrium is established.

b) Dynamic Method (Cottrell's Method):

- Principle: The boiling temperature of the substance at a specific pressure is determined.
- Apparatus: A boiling flask with a Cottrell pump, a condenser, a pressure regulation and measurement system, and a temperature sensor.
- Procedure:
 1. The substance is heated in the boiling flask under a controlled pressure.
 2. The Cottrell pump ensures that the thermometer is bathed in vapor that is in equilibrium with the boiling liquid.
 3. The temperature at which the substance boils at the set pressure is recorded.
 4. The experiment is repeated at different pressures to obtain a vapor pressure curve.

Partition Coefficient (log Kow) (OECD Guidelines 107, 117, 123)

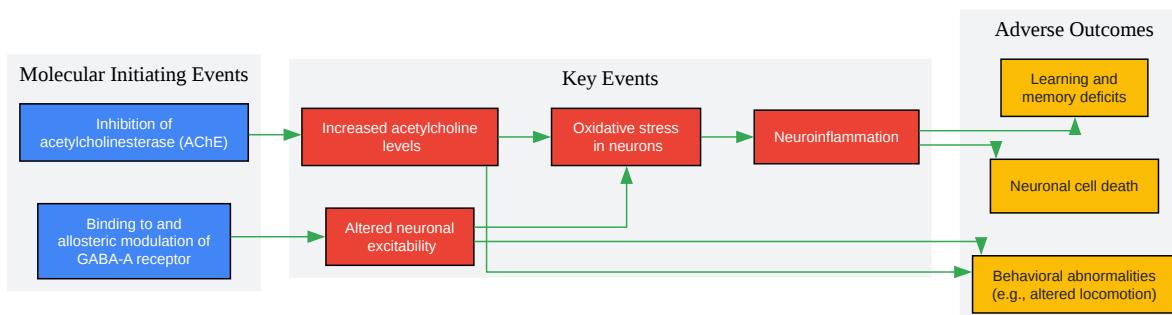
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. Several methods are available for its determination.

a) Shake Flask Method (OECD 107):

- Principle: A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in both phases is then measured.
- Apparatus: Separatory funnels, mechanical shaker, centrifuge, analytical instrument for concentration measurement.

- Procedure:
 1. Prepare a solution of the test substance in either pre-saturated n-octanol or pre-saturated water.
 2. Place known volumes of the solution and the other solvent in a separatory funnel.
 3. Shake the funnel for a predetermined time to allow for partitioning.
 4. Allow the phases to separate, using a centrifuge if necessary.
 5. Determine the concentration of the test substance in both the n-octanol and water phases.
 6. Calculate Kow as the ratio of the concentration in n-octanol to the concentration in water.

b) HPLC Method (OECD 117):[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

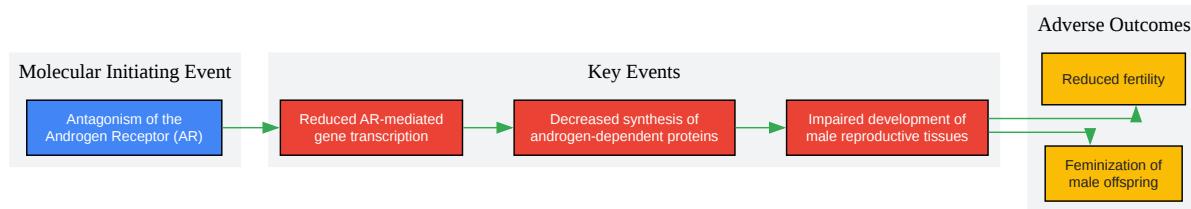

- Principle: This method estimates log Kow based on the retention time of the substance on a reverse-phase high-performance liquid chromatography (HPLC) column. The retention time is correlated with the known log Kow values of reference compounds.
- Apparatus: HPLC system with a reverse-phase column (e.g., C18), UV detector.
- Procedure:
 1. A series of reference compounds with known log Kow values are injected into the HPLC system to create a calibration curve of retention time versus log Kow.
 2. The test substance is then injected under the same conditions.
 3. The retention time of the test substance is measured.
 4. The log Kow of the test substance is determined by interpolation from the calibration curve.

Signaling Pathways and Experimental Workflows

Chlorinated OPEs have been associated with various toxicological effects, primarily neurotoxicity and reproductive toxicity. The Adverse Outcome Pathway (AOP) framework is a useful tool for understanding the mechanistic links between a molecular initiating event (MIE) and an adverse outcome.

Neurotoxicity Signaling Pathway

A key concern with organophosphates is their potential for neurotoxicity. While the primary mechanism for some organophosphate pesticides is the inhibition of acetylcholinesterase (AChE), some chlorinated OPEs may exert their neurotoxic effects through other pathways.

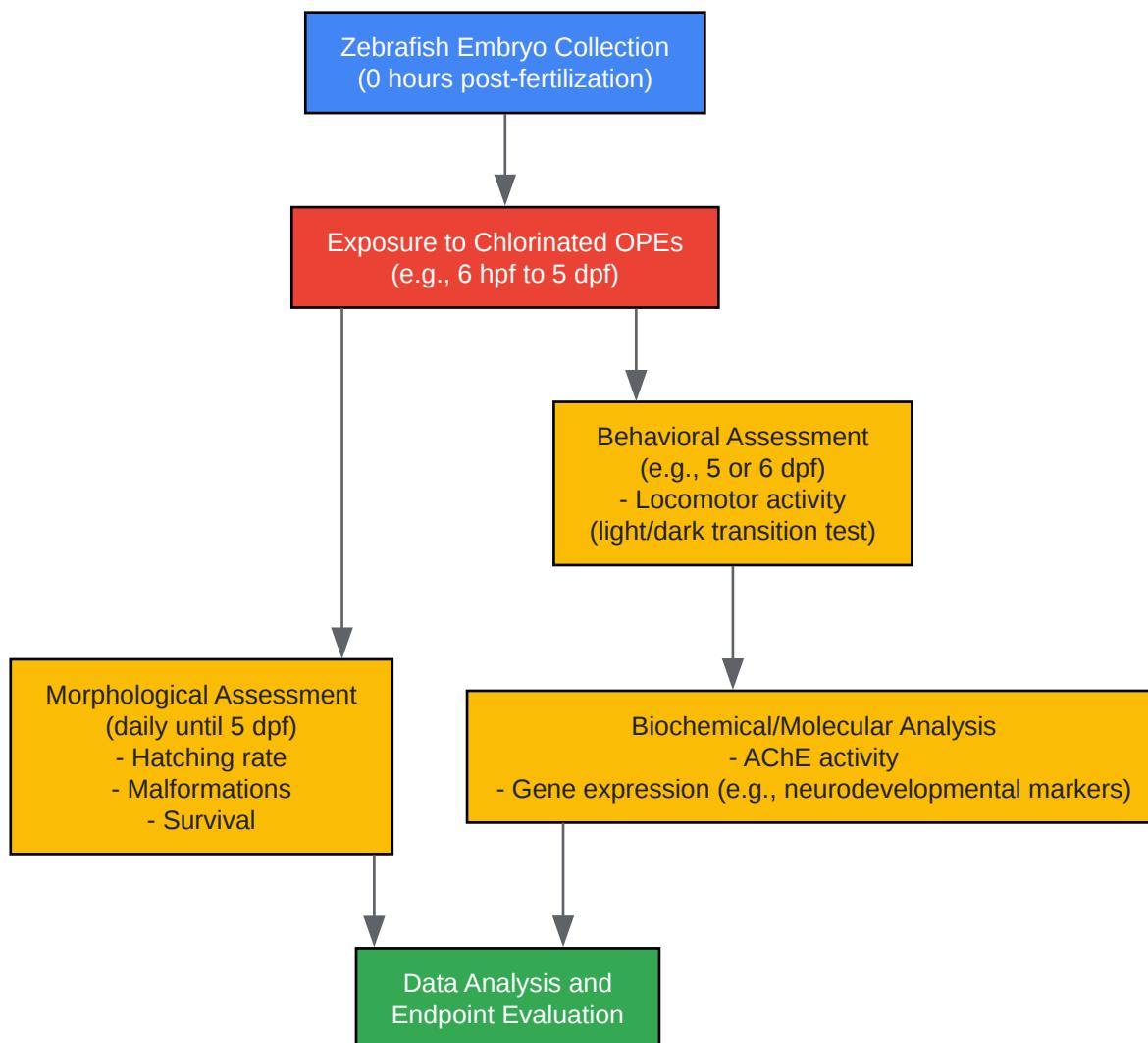


[Click to download full resolution via product page](#)

A simplified AOP for the neurotoxicity of chlorinated OPEs.

Reproductive Toxicity Signaling Pathway: Androgen Receptor Antagonism

Several chlorinated OPEs have been shown to act as androgen receptor (AR) antagonists, which can disrupt normal male reproductive development.

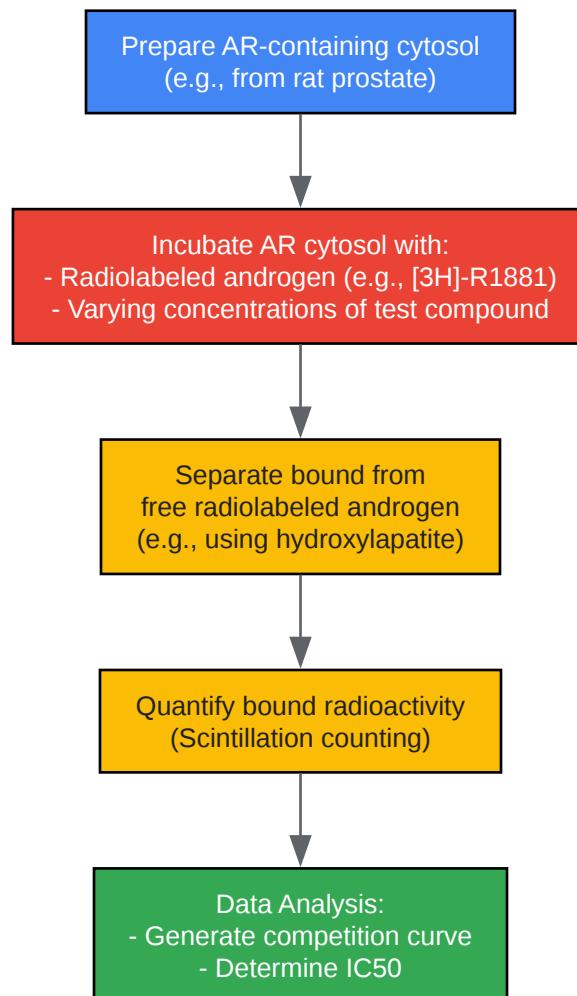


[Click to download full resolution via product page](#)

An AOP for reproductive toxicity via androgen receptor antagonism.

Experimental Workflow: Zebrafish Developmental Neurotoxicity Assay

The zebrafish (*Danio rerio*) is a powerful *in vivo* model for assessing developmental neurotoxicity. The following workflow outlines a typical screening assay.



[Click to download full resolution via product page](#)

Workflow for assessing developmental neurotoxicity in zebrafish.

Experimental Workflow: In Vitro Androgen Receptor Competitive Binding Assay[13][15][16][17][18][19][20][21]

This in vitro assay is used to determine if a chemical can bind to the androgen receptor, which is a key molecular initiating event for endocrine disruption.

[Click to download full resolution via product page](#)

Workflow for an in vitro androgen receptor binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]

- 4. library.canberra.edu.au [library.canberra.edu.au]
- 5. acri.gov.tw [acri.gov.tw]
- To cite this document: BenchChem. [Physicochemical Properties of Chlorinated Organophosphate Esters: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668630#physicochemical-properties-of-chlorinated-organophosphate-esters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com